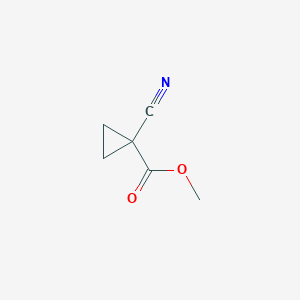

![molecular formula C9H6N2O B1297088 2-[1-(2-呋喃基)乙烯基]丙二腈 CAS No. 62737-71-7](/img/structure/B1297088.png)

2-[1-(2-呋喃基)乙烯基]丙二腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

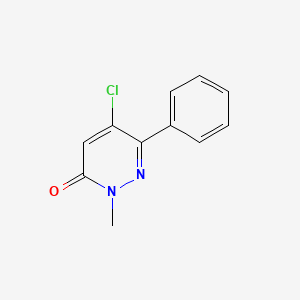

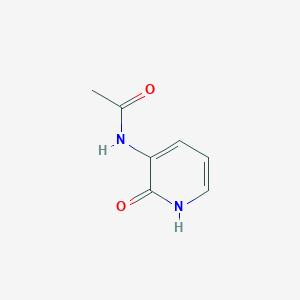

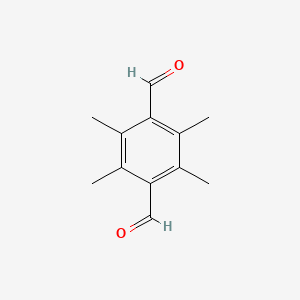

“2-[1-(2-Furyl)ethylidene]malononitrile” is a chemical compound commonly referenced as FMN. It has a CAS Number of 62737-71-7 and a linear formula of C9H6N2O . The compound has a molecular weight of 158.16 .

Molecular Structure Analysis

The InChI code for “2-[1-(2-Furyl)ethylidene]malononitrile” is 1S/C9H6N2O/c1-7(8(5-10)6-11)9-3-2-4-12-9/h2-4H,1H3 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a melting point of 86-89°C . Its density is 1.161g/cm3, and it has a boiling point of 254.9°C at 760 mmHg . The compound’s exact mass is 158.04800, and it has a LogP value of 2.10026 .科学研究应用

聚对苯二甲酸乙二醇酯 (PET) 的化学回收:一项研究重点关注通过碱性或酸性环境中的水解从消费后软饮料瓶中化学回收 PET,以回收纯对苯二甲酸单体。该过程说明了人们对回收和再利用聚合物材料以实现环境可持续性的兴趣 (Karayannidis & Achilias, 2007)。

聚(N-异丙基丙烯酰胺)及其在生物医学应用中的共聚物:对聚(N-异丙基丙烯酰胺) (PNIPAAm) 热敏水凝胶的研究,该水凝胶被研究用于活性分子的控释、组织工程和再生医学等应用。这突出了聚合物和共聚物在开发生物医学设备和材料中的重要性 (Lanzalaco & Armelin, 2017)。

安全和危害

属性

IUPAC Name |

2-[1-(furan-2-yl)ethylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c1-7(8(5-10)6-11)9-3-2-4-12-9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCKEDGNRUKLQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C#N)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344041 |

Source

|

| Record name | [1-(Furan-2-yl)ethylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2-Furyl)ethylidene]malononitrile | |

CAS RN |

62737-71-7 |

Source

|

| Record name | [1-(Furan-2-yl)ethylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of 2-[1-(2-Furyl)ethylidene]malononitrile in organic synthesis?

A: 2-[1-(2-Furyl)ethylidene]malononitrile serves as a valuable building block in organic synthesis due to its reactive nature. It readily participates in reactions with various nucleophiles, leading to the formation of diverse heterocyclic compounds. For instance, it reacts with cyclic β-diketones to yield novel chromene and pyrano[2,3-c]pyrazole derivatives []. This compound's versatility makes it a crucial precursor in developing new pharmaceuticals, agrochemicals, and materials.

Q2: Can you elaborate on the reaction mechanism of 2-[1-(2-Furyl)ethylidene]malononitrile in the synthesis of pyrano[2,3-c]pyrazole derivatives?

A: While the provided research doesn't delve into the specific mechanism, it highlights the reaction of 2-[1-(2-Furyl)ethylidene]malononitrile with active methylene pyrazolones to yield pyrano[2,3-c]pyrazole derivatives []. This reaction likely proceeds through a condensation-cyclization sequence. The active methylene group of the pyrazolone attacks the electron-deficient β-carbon of the 2-[1-(2-Furyl)ethylidene]malononitrile, followed by cyclization and dehydration to form the pyrano[2,3-c]pyrazole ring system.

Q3: How is the structure of 3-amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile, a derivative of 2-[1-(2-Furyl)ethylidene]malononitrile, characterized?

A: The structure of 3-amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile, synthesized using 2-[1-(2-Furyl)ethylidene]malononitrile as a starting material, was elucidated using X-ray crystallography []. This technique revealed the spatial arrangement of atoms within the molecule, providing insights into bond lengths, bond angles, and the conformation of the different rings. Additionally, spectroscopic data, likely including NMR and IR, were utilized to confirm the structure and identify functional groups.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(Dimethylamino)ethyl-methylamino]-1-phenylpent-1-en-3-one](/img/structure/B1297031.png)